N-(benzo[d][1,3]dioxol-5-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[benzyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-24(14-16-5-3-2-4-6-16)30(26,27)19-10-7-17(8-11-19)22(25)23-18-9-12-20-21(13-18)29-15-28-20/h2-13H,14-15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZOSJLYWPJKKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Amidation: The final step involves coupling the benzodioxole and sulfamoyl intermediates with a benzamide derivative under conditions that may include the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using agents like sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with the active site of enzymes, inhibiting their activity, while the sulfamoyl group can enhance the compound’s binding affinity and specificity. These interactions can lead to the modulation of signaling pathways and cellular processes, ultimately exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-yl)benzenesulfonamide
- N-(benzo[d][1,3]dioxol-5-yl)-1-(N-benzyl-2-(2,3-dioxoindolin-1-yl)acetamido)cyclohexanecarboxamide
- N-(benzo[d][1,3]dioxol-5-yl)-2-(N-benzyl-2-(2,3-dioxoindolin-1-yl)acetamido)-3-methylbutanamide
Uniqueness
N-(benzo[d][1,3]dioxol-5-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the benzodioxole and sulfamoyl groups allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a benzo[d][1,3]dioxole moiety, which has been associated with various pharmacological effects, including antibacterial and antifungal properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a benzamide linked to a sulfamoyl group and a benzo[d][1,3]dioxole ring, which contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with appropriate amines and sulfonamides. The reaction conditions often include solvent systems that facilitate the formation of the desired product with high yield and purity.
Antibacterial Activity
Several studies have demonstrated the antibacterial properties of compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives synthesized from salicylaldehyde exhibited significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 1 | S. aureus | 625 µg/mL |
| Compound 2 | E. faecalis | 1250 µg/mL |
| Compound 3 | P. aeruginosa | 500 µg/mL |
Antifungal Activity
The antifungal activity of compounds with similar structures has also been reported. For example, certain derivatives showed effective inhibition against Candida albicans, suggesting that the benzo[d][1,3]dioxole moiety enhances antifungal activity .
Table 2: Antifungal Activity of Related Compounds
| Compound | Target Fungus | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 1 | C. albicans | 500 µg/mL |
| Compound 2 | C. albicans | 750 µg/mL |
The biological activity of this compound is primarily attributed to its ability to interact with bacterial cell membranes and inhibit essential metabolic pathways. The presence of the sulfamoyl group enhances its binding affinity to target enzymes involved in bacterial growth and survival.
Case Studies
Recent research has focused on optimizing the biological activity of benzo[d][1,3]dioxole derivatives through structural modifications. In one study, a series of compounds were synthesized and tested for their insect growth regulatory properties, revealing that modifications to the dioxole ring significantly impacted their efficacy .
Table 3: Summary of Case Studies on Benzo[d][1,3]dioxole Derivatives
Q & A
Q. Table 1: Critical Reaction Parameters
| Step | Reagents/Conditions | Key Monitoring Method |
|---|---|---|
| Sulfamoylation | DCM, 0–5°C, N₂ atmosphere | TLC (Rf tracking) |
| Amide Coupling | EDC/HOBt, RT, anhydrous DMF | HPLC (purity >95%) |
Basic Question: How is structural confirmation achieved for this compound, especially with limited sample quantities?
Answer:
A multi-spectroscopic approach is essential:
- NMR : Use cryoprobe-enhanced 600 MHz NMR for 1H/13C analysis. Key peaks:
- Benzodioxole protons: δ 6.8–7.1 (singlet, 2H).
- N-methyl sulfamoyl: δ 2.8–3.2 (singlet, 3H) .
- HRMS : Confirm molecular ion [M+H]+ at m/z 451.1 (Δ <2 ppm).
- IR : Identify sulfonamide S=O stretches at 1320 and 1140 cm⁻¹ .
For sub-milligram samples, microcrystal XRD with synchrotron radiation resolves ambiguities .
Advanced Question: How can researchers optimize the introduction of the N-benzyl-N-methylsulfamoyl group while minimizing side reactions?
Answer:
Side reactions (e.g., over-sulfonylation) are mitigated by:
Temperature Control : Maintain sulfamoylation at 0–5°C to suppress competing hydrolysis.
Stoichiometry : Use 1.2 equivalents of N-benzyl-N-methylamine to ensure complete reaction without excess reagent .
Workup : Quench with ice-cold water and extract with DCM. Dry over MgSO₄ and concentrate under reduced pressure (<30°C) to prevent degradation .
Q. Table 2: Common Side Reactions and Mitigation
| Side Reaction | Cause | Mitigation Strategy |
|---|---|---|
| Hydrolysis | Moisture | Anhydrous conditions, N₂ blanket |
| Di-sulfonylation | Excess sulfonyl chloride | Controlled reagent addition |
Advanced Question: What methodologies resolve spectral data contradictions caused by impurities or degradation?
Answer:
Contradictions arise from residual solvents, byproducts, or thermal degradation. Strategies include:
- HPLC-MS : Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) to separate impurities. MS/MS fragmentation confirms target vs. degradants .
- DSC Analysis : Identify decomposition onset temperatures (>150°C) to guide storage conditions (-20°C under argon) .
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in impure samples by correlating 1H-13C couplings .
Basic Question: What safety protocols are critical for handling this compound?
Answer:
Q. Table 3: Hazard Comparison
| Compound | Mutagenicity (Ames II) | Decomposition Onset |
|---|---|---|
| Target Compound | 0.8-fold | 155°C |
| Benzyl Chloride | 1.0-fold | N/A |
Advanced Question: How can computational methods predict the reactivity of the sulfamoyl and benzodioxole moieties?
Answer:
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess electron density. The sulfamoyl group’s electrophilicity (Fukui indices) predicts nucleophilic attack sites .
- Molecular Dynamics : Simulate solvation effects in DMSO to model reaction pathways for amide coupling .
Advanced Question: How to design assays evaluating this compound’s potential as a kinase inhibitor?
Answer:
Target Selection : Screen against kinase families (e.g., tyrosine kinases) using ATP-binding site homology models.
Enzyme Assays : Use fluorescence polarization (FP) with FITC-labeled ATP analogs. IC50 determination via dose-response curves (10 nM–100 μM range) .
Cellular Validation : Test in HEK293 cells transfected with target kinases. Monitor phosphorylation via Western blot (anti-pTyr antibodies) .
Advanced Question: What analytical techniques identify degradation products under thermal stress?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
